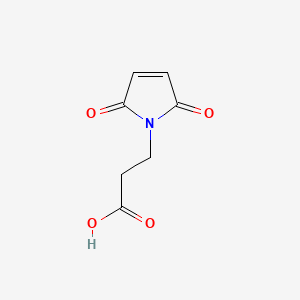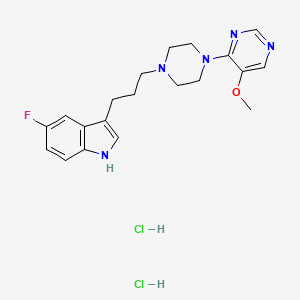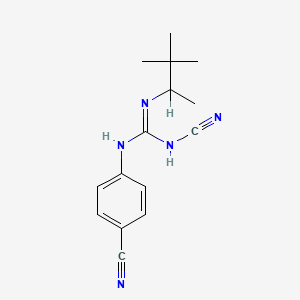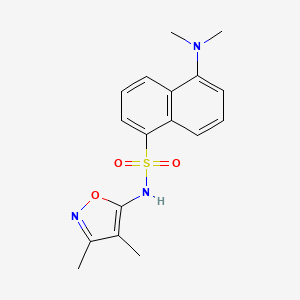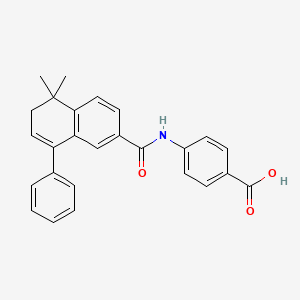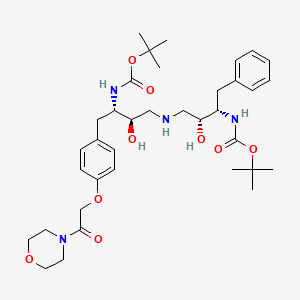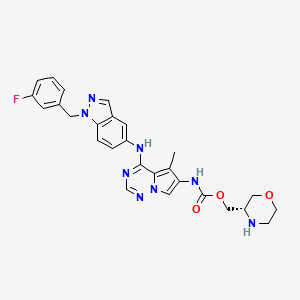
BMS-599626
Vue d'ensemble
Description
Il est connu pour sa forte puissance avec des valeurs de concentration inhibitrice demi-maximale de 20 nanomolaires et 30 nanomolaires, respectivement . Ce composé est particulièrement important dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération des cellules tumorales exprimant des niveaux élevés du récepteur 1 du facteur de croissance épidermique humain et/ou du récepteur 2 du facteur de croissance épidermique humain .
Applications De Recherche Scientifique
AC480 has a wide range of scientific research applications, particularly in the field of cancer research. It significantly enhances the radiosensitivity of head and neck squamous cell carcinoma cells by promoting cycle redistribution and inhibiting DNA repair . The compound is also used in studies investigating the effect of small molecule pan-human epidermal growth factor receptor tyrosine kinase inhibitors on in vitro radiosensitivity and in vivo radioresponse of human head and neck squamous cell carcinoma cell lines . Additionally, AC480 is used in research focusing on the inhibition of tumor cell proliferation and the enhancement of tumor response to radiotherapy .
Mécanisme D'action
Target of Action
BMS-599626, also known as AC480, is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) kinase family . The primary targets of this compound are HER1 (also known as EGFR) and HER2 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This inhibition abrogates HER1 and HER2 signaling, thereby preventing the proliferation of tumor cells that depend on these receptors . Furthermore, this compound is capable of inhibiting the formation of HER1/HER2 heterodimers in tumor cells, providing an additional mechanism of action .
Biochemical Pathways
The inhibition of HER1 and HER2 by this compound disrupts several downstream signaling pathways that are crucial for tumor growth and survival . These include the PI3K/Akt and the Ras/Raf/MAPK pathways, which regulate cell proliferation, survival, and differentiation .
Result of Action
The inhibition of HER1 and HER2 signaling by this compound results in the suppression of tumor cell proliferation . In preclinical studies, this compound showed antitumor activity in models that overexpress HER1 or have HER2 gene amplification or overexpression . There was a good correlation between the inhibition of receptor signaling and antitumor activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs could potentially affect the pharmacokinetics and pharmacodynamics of this compound.
Orientations Futures
Analyse Biochimique
Biochemical Properties
BMS-599626 plays a crucial role in biochemical reactions by inhibiting the activity of HER1 and HER2 kinases. It interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling processes that are essential for the proliferation and survival of tumor cells. This compound is highly selective for HER1 and HER2, with IC50 values of 20 and 30 nM, respectively .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cell lines that express HER1 and HER2 receptors, with IC50 values ranging from 0.24 to 1 μM . This compound also affects cell signaling pathways by inhibiting receptor autophosphorylation and downstream signaling, leading to reduced cell growth and increased apoptosis . Additionally, this compound enhances the radiosensitivity of certain tumor cell types by inducing cell cycle redistribution and inhibiting DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of HER1 and HER2 kinases, thereby inhibiting their autophosphorylation and activation . This inhibition disrupts the formation of HER1/HER2 heterodimers and prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This compound also downregulates the expression of various proteins involved in cell cycle regulation, such as cyclins D and E, and CDKs 1, 2, and 6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in inhibiting HER1 and HER2 signaling over extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on tumor cell proliferation and signaling pathways, with no significant degradation observed . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that the compound exhibits dose-dependent antitumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic effects, such as elevated hepatic transaminases and QTc interval prolongation . The maximum tolerated dose in animal models has been determined to be 600 mg/day .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. It interacts with enzymes such as HER1 and HER2, inhibiting their kinase activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell growth and increased apoptosis . Additionally, this compound may influence other metabolic pathways by modulating the activity of various kinases and signaling proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to HER1 and HER2 receptors on the cell surface, preventing their internalization and subsequent signaling . The compound’s distribution within tissues is influenced by its binding affinity to these receptors and its ability to penetrate cell membranes . This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to HER1 and HER2 receptors . This localization is crucial for its inhibitory effects on receptor signaling and downstream pathways . This compound may also be localized to other cellular compartments, such as the cytoplasm and nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
Méthodes De Préparation
La synthèse de l'AC480 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les séquences cytoplasmiques entières du récepteur 1 du facteur de croissance épidermique humain, du récepteur 2 du facteur de croissance épidermique humain et du récepteur 4 du facteur de croissance épidermique humain sont exprimées sous forme de protéines recombinantes dans des cellules d'insectes Sf9. Le récepteur 1 du facteur de croissance épidermique humain et le récepteur 4 du facteur de croissance épidermique humain sont exprimés sous forme de protéines de fusion avec la glutathion-S-transférase et sont purifiés par chromatographie d'affinité sur glutathion-S-Sépharose . Le récepteur 2 du facteur de croissance épidermique humain est subcloné dans le vecteur pBlueBac4 et exprimé sous forme de protéine non marquée en utilisant un codon de méthionine interne pour l'initiation de la traduction . La protéine tronquée du récepteur 2 du facteur de croissance épidermique humain est isolée par chromatographie sur une colonne de DEAE-Sépharose équilibrée dans un tampon contenant 0,1 molaire de chlorure de sodium, et la protéine recombinante est éluée avec un tampon contenant 0,3 molaire de chlorure de sodium .
Analyse Des Réactions Chimiques
L'AC480 subit diverses réactions chimiques, notamment l'inhibition du récepteur apparenté, le récepteur 4 du facteur de croissance épidermique humain, mais avec une puissance réduite avec une concentration inhibitrice demi-maximale de 190 nanomolaires . Il est identifié comme un inhibiteur compétitif de l'adénosine triphosphate pour le récepteur 1 du facteur de croissance épidermique humain et comme un inhibiteur non compétitif de l'adénosine triphosphate pour le récepteur 2 du facteur de croissance épidermique humain avec des constantes d'inhibition de 2 nanomolaires et 5 nanomolaires, respectivement . Le composé inhibe la prolifération des cellules tumorales exprimant des niveaux élevés du récepteur 1 du facteur de croissance épidermique humain et/ou du récepteur 2 du facteur de croissance épidermique humain, notamment les cellules Sal2, BT474, N87, KPL-4, HCC202, HCC1954, HCC1419, AU565, ZR-75-30, MDA-MB-175, GEO et PC9 .
Applications de la recherche scientifique
L'AC480 a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il améliore considérablement la radiosensibilité des cellules de carcinome épidermoïde de la tête et du cou en favorisant la redistribution du cycle et en inhibant la réparation de l'ADN . Le composé est également utilisé dans des études portant sur l'effet des inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique humain pan-petite molécule sur la radiosensibilité in vitro et la réponse radiothérapeutique in vivo des lignées cellulaires de carcinome épidermoïde de la tête et du cou . De plus, l'AC480 est utilisé dans la recherche axée sur l'inhibition de la prolifération des cellules tumorales et l'amélioration de la réponse tumorale à la radiothérapie .
Mécanisme d'action
L'AC480 exerce ses effets en inhibant l'activité du récepteur 1 du facteur de croissance épidermique humain et du récepteur 2 du facteur de croissance épidermique humain. Au niveau moléculaire, le composé inhibe l'expression du récepteur du facteur de croissance épidermique phosphorylé, du récepteur 2 du facteur de croissance épidermique humain phosphorylé, des cyclines D et E, de la protéine du rétinoblastome phosphorylée, de la protéine kinase B phosphorylée, de la protéine kinase activée en aval des mitogènes phosphorylée, de la kinase dépendante des cyclines 1 et 2 phosphorylées, de la kinase dépendante des cyclines 6 et des protéines Ku70 . Le médicament induit également l'accumulation de cellules dans la phase G1 du cycle cellulaire, inhibe la croissance cellulaire, améliore la radiosensibilité et prolonge la présence de foyers de gamma-H2AX jusqu'à 24 heures après irradiation .
Comparaison Avec Des Composés Similaires
L'AC480 est comparé à d'autres composés similaires, tels que le cetuximab, un anticorps monoclonal chimérique souris-humain qui cible spécifiquement le récepteur du facteur de croissance épidermique . Alors que le cetuximab augmente considérablement la radiosensibilité du carcinome épidermoïde de la tête et du cou in vitro et in vivo, l'AC480 offre l'avantage d'être un inhibiteur de petite molécule, qui peut être plus facilement synthétisé et modifié pour une efficacité améliorée et une toxicité réduite . D'autres composés similaires incluent le lapatinib et l'erlotinib, qui ciblent également le récepteur 1 du facteur de croissance épidermique humain et le récepteur 2 du facteur de croissance épidermique humain, mais diffèrent en termes de puissance et de spécificité .
Propriétés
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZZYWHBDHDQX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221714 | |
| Record name | BMS-599626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714971-09-2 | |
| Record name | BMS-599626 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-599626 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-599626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-599626 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
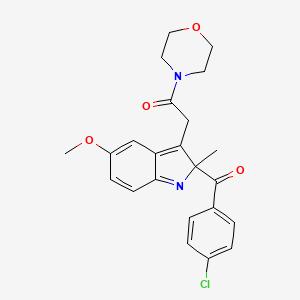
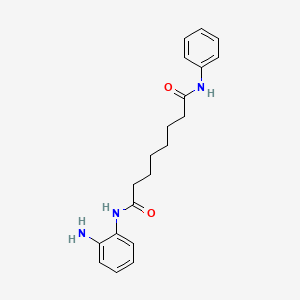
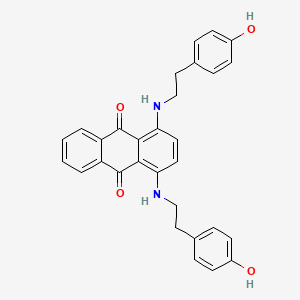
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
